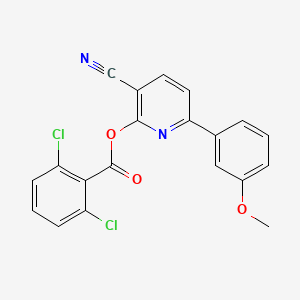

3-cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate

Description

3-cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate is a complex organic compound with a molecular formula of C20H12Cl2N2O3 and a molecular weight of 399.227 Da This compound is characterized by the presence of a pyridine ring substituted with a cyano group and a methoxyphenyl group, as well as a benzoate ester substituted with two chlorine atoms

Properties

IUPAC Name |

[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O3/c1-26-14-5-2-4-12(10-14)17-9-8-13(11-23)19(24-17)27-20(25)18-15(21)6-3-7-16(18)22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNXEPPAURGNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere.

Chemical Reactions Analysis

3-cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be

Biological Activity

3-Cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyridine ring substituted with a cyano group and a methoxyphenyl moiety, along with a dichlorobenzoate group. This unique arrangement may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 396.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | 3.5 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit protein kinases involved in cell growth and differentiation, suggesting potential use in cancer therapy .

In vitro studies demonstrated that derivatives of this compound could reduce cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on related cyanopyridine derivatives indicated that they possess antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for anticancer activity. The results showed that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Evaluation : In another study, derivatives were tested for their antimicrobial efficacy. The results indicated that certain modifications enhanced the antimicrobial activity significantly, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL against resistant strains of bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in signaling pathways critical for cancer cell survival.

- Disruption of Bacterial Cell Walls : The presence of halogen atoms in the structure may enhance the ability to disrupt bacterial cell walls, leading to increased susceptibility to antimicrobial agents.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 3-cyano-6-(3-methoxyphenyl)pyridin-2-yl 2,6-dichlorobenzoate exhibit various biological activities, particularly as potential therapeutic agents.

Anticancer Properties

Numerous studies have explored the anticancer potential of pyridine derivatives. For instance, compounds containing cyano and pyridine moieties have been shown to inhibit protein kinases involved in cancer cell proliferation. The structure of this compound suggests it may possess similar inhibitory effects on specific kinases, potentially making it useful in cancer treatment protocols .

Anti-inflammatory Effects

Research indicates that compounds derived from pyridine and benzoate structures can exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. The versatility of the pyridine ring allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Example

A typical synthetic route could involve:

- Formation of the Pyridine Ring : Starting from a substituted phenol and a cyanoacetic acid derivative.

- Coupling Reaction : Utilizing coupling agents to link the pyridine with the dichlorobenzoate moiety.

- Purification : Employing crystallization or chromatography to isolate the final product.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Cancer Treatment

A study demonstrated that a related compound inhibited growth in various cancer cell lines by targeting specific kinase pathways. The findings suggested that structural modifications could enhance efficacy against particular cancer types .

Case Study 2: Inflammatory Disorders

Another investigation focused on a pyridine derivative's ability to reduce inflammation in animal models of arthritis. The results indicated significant reductions in swelling and pain, supporting further research into similar compounds for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.